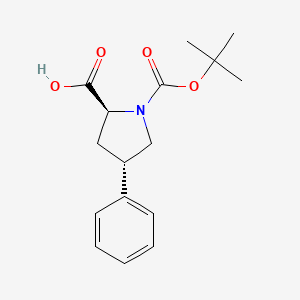

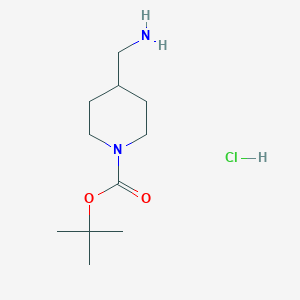

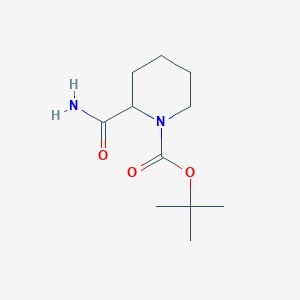

Tert-butyl 2-carbamoylpiperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 2-carbamoylpiperidine-1-carboxylate and its derivatives are important intermediates in the synthesis of various biologically active compounds. These compounds are synthesized through different methods, often involving the use of tert-butyl protection groups to shield certain functional groups during the synthesis process. The tert-butyl group is later removed to yield the final product. These intermediates are crucial in the pharmaceutical industry for the development of drugs and other therapeutic agents .

Synthesis Analysis

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives involves multiple steps, starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate starts from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and debenzylation to obtain the target compound with a high overall yield . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate involves acylation, nucleophilic substitution, and reduction steps . These methods demonstrate the versatility and efficiency of synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structures of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed to crystallize in the triclinic space group with specific cell parameters, and the proline ring in the structure adopts an envelope conformation . The crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was also determined and optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives undergo various chemical reactions, including enolate formation, Michael additions, and intramolecular lactonization. For instance, the 3-propanoyl derivative of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid through benzylation of the Zn-enolate . Michael additions of cuprates to tert-butyl derivatives occurred with high yields and diastereoselectivities . The intramolecular lactonization reaction was used to synthesize tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives are influenced by their molecular structures. The crystallographic studies provide insights into the conformation and packing of these molecules in the solid state. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate crystallizes in an orthorhombic lattice and exhibits intermolecular hydrogen bonding, which affects its thermal stability as determined by DSC and TGA . The molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of these compounds are performed using computational methods to predict their reactivity .

Applications De Recherche Scientifique

Application 1: Synthesis of Novel Organic Compounds

- Scientific Field : Organic Chemistry

- Summary of the Application : Tert-butyl 2-carbamoylpiperidine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 2: Use in Chemical Transformations

- Scientific Field : Organic Chemistry

- Summary of the Application : The tert-butyl group, which is part of the “Tert-butyl 2-carbamoylpiperidine-1-carboxylate” molecule, has unique reactivity patterns that are useful in various chemical transformations .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular chemical transformation being carried out. Unfortunately, the exact procedures and technical details are not provided in the source .

- Results or Outcomes : The use of the tert-butyl group in chemical transformations can lead to the synthesis of a variety of novel compounds with diverse properties .

Application 3: Use in Polymer Science

- Scientific Field : Polymer Science

- Summary of the Application : The tert-butyl group, which is part of the “Tert-butyl 2-carbamoylpiperidine-1-carboxylate” molecule, can be used to impart certain characteristics to polymers .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular polymer being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .

- Results or Outcomes : The use of the tert-butyl group in polymer science can lead to the synthesis of polymers with high hydrophobicity, high glass transition temperature, and enhanced interlocking between different polymer chains .

Application 4: Use in Biosynthetic and Biodegradation Pathways

- Scientific Field : Biochemistry

- Summary of the Application : The tert-butyl group, which is part of the “Tert-butyl 2-carbamoylpiperidine-1-carboxylate” molecule, has implications in biosynthetic and biodegradation pathways .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular biosynthetic or biodegradation pathway being studied. Unfortunately, the exact procedures and technical details are not provided in the source .

- Results or Outcomes : The use of the tert-butyl group in biosynthetic and biodegradation pathways can lead to the synthesis of a variety of novel compounds with diverse properties .

Application 5: Use in Biocatalytic Processes

- Scientific Field : Biocatalysis

- Summary of the Application : The tert-butyl group, which is part of the “Tert-butyl 2-carbamoylpiperidine-1-carboxylate” molecule, can be used in biocatalytic processes .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular biocatalytic process being carried out. Unfortunately, the exact procedures and technical details are not provided in the source .

- Results or Outcomes : The use of the tert-butyl group in biocatalytic processes can lead to the synthesis of a variety of novel compounds with diverse properties .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 2-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFYKONQFFJILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373563 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-carbamoylpiperidine-1-carboxylate | |

CAS RN |

388077-74-5 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.